![molecular formula C16H23NO4 B2539228 2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid CAS No. 2248285-83-6](/img/structure/B2539228.png)
2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid
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Overview
Description
2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid, also known as MPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid is not fully understood, but it is believed to act by binding to specific amino acid residues in proteins and altering their conformation or activity. This can result in changes in protein function, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid has been shown to have a wide range of biochemical and physiological effects, including inhibition of enzyme activity, induction of protein aggregation, and alteration of protein conformation. These effects can be used to study the function of specific proteins and enzymes, as well as to investigate the role of specific amino acid residues in protein function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid in lab experiments is its versatility. This compound can be used in a variety of applications, making it a valuable tool for researchers in many different fields. However, one limitation of using 2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving 2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid. One area of interest is the development of new fluorescent probes based on 2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid, which could be used to study protein-protein interactions in more detail. Another potential direction is the investigation of the role of specific amino acid residues in protein function, using 2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid as a tool for altering protein conformation and activity.
In conclusion, 2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid is a valuable tool for scientific research, with a wide range of potential applications. Its versatility and ability to alter protein conformation and activity make it a valuable tool for investigating the function of specific proteins and enzymes, as well as for developing new fluorescent probes for studying protein-protein interactions.
Synthesis Methods
The synthesis of 2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid involves the reaction of 2-methyl-3-nitrobenzoic acid with isobutyl chloroformate, followed by reduction of the resulting nitro compound with zinc and hydrochloric acid. The final product is obtained by treating the resulting amine with tert-butyl carbamate.
Scientific Research Applications
2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-protein interactions, as a substrate for studying the activity of enzymes, and as a tool for investigating the role of specific amino acid residues in protein function.
properties
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10(2)17(15(20)21-16(4,5)6)13-9-7-8-12(11(13)3)14(18)19/h7-10H,1-6H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJUIBSISOTPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C(C)C)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}-2-methylbenzoic acid |
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